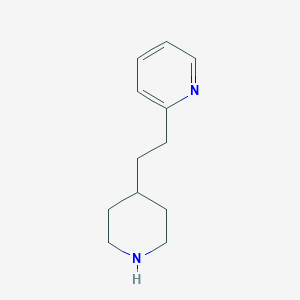

2-(2-(Piperidin-4-yl)ethyl)pyridine

Descripción general

Descripción

“2-(2-(Piperidin-4-yl)ethyl)pyridine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of piperidine derivatives has been a significant part of modern organic chemistry due to their importance in the pharmaceutical industry . Various methods have been developed for the synthesis of substituted piperidines .Molecular Structure Analysis

The molecular structure of “2-(2-(Piperidin-4-yl)ethyl)pyridine” includes a piperidine ring and a pyridine ring . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The pyridine ring is a six-membered heterocycle with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis

Piperidine derivatives, including “2-(2-(Piperidin-4-yl)ethyl)pyridine”, can undergo various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis

The molecular formula of “2-(2-(Piperidin-4-yl)ethyl)pyridine” is C10H14N2, and its molecular weight is 162.23 g/mol . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Aplicaciones Científicas De Investigación

Pharmacology: Dual Inhibitors Development

In pharmacology, this compound has been utilized in the design of dual inhibitors targeting resistant forms of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important in the treatment of certain types of cancers . The ability to inhibit multiple targets with a single molecule is a significant advancement in cancer therapy, potentially leading to more effective treatments with fewer side effects.

Medicinal Chemistry: Synthesis of Biologically Active Piperidines

The piperidine moiety is a common feature in many pharmaceuticals. Recent advances in the synthesis of piperidine derivatives, including those related to “2-[2-(4-piperidinyl)ethyl]pyridine”, have led to the development of new drugs. These synthetic methods have been crucial for creating biologically active compounds for drug discovery .

Materials Science: Stationary Phases in Chromatography

In materials science, derivatives of piperidine, such as “2-[2-(4-piperidinyl)ethyl]pyridine”, have been linked with silica to create stationary phases for chiral and achiral separations in supercritical fluid chromatography . This application is vital for the purification of complex mixtures and the analysis of pharmaceuticals.

Biotechnology: Cell Proliferation and Survival Studies

This compound has been used in biotechnological research to study its effects on the proliferation and survival of various cell types, including human umbilical vein endothelial cells (HUVECs) and lung microvascular endothelial cells (HMVECs) . Understanding these effects is crucial for developing treatments for diseases that affect cell growth and survival.

Environmental Science: Analytical Applications

While specific environmental applications of “2-[2-(4-piperidinyl)ethyl]pyridine” are not directly mentioned in the available literature, piperidine derivatives are often used in analytical chemistry, which can include environmental monitoring and the detection of pollutants. Their role in developing analytical methods contributes to environmental protection and safety .

Organic Chemistry: Multicomponent Reactions

In organic chemistry, “2-[2-(4-piperidinyl)ethyl]pyridine” can be involved in multicomponent reactions (MCRs), which are efficient processes that allow the synthesis of complex molecules from simpler reagents in a single reaction vessel . MCRs are valuable for creating diverse chemical libraries for drug screening.

Chemical Physics: Reaction Mechanism Studies

The compound’s structure makes it a candidate for studying reaction mechanisms in chemical physics. Its piperidine ring can undergo various intra- and intermolecular reactions, providing insights into the behavior of nitrogen-containing heterocycles .

Neuropharmacology: Neurotransmitter Transporter Inhibition

Piperidine derivatives have been investigated as potential inhibitors of neurotransmitter transporters, which are important targets for the treatment of neurological disorders. By modulating the activity of these transporters, researchers aim to develop new therapies for conditions such as depression and anxiety .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This includes “2-(2-(Piperidin-4-yl)ethyl)pyridine”.

Mecanismo De Acción

Mode of Action

The mode of action involves the compound interacting with specific cellular components. Although precise details are lacking, we can speculate based on related compounds. For instance:

- Some piperidine-based compounds, including 2-(2-(Piperidin-4-yl)ethyl)pyridine, may intercalate with DNA, affecting gene expression and cellular processes . Piperidine derivatives have been investigated as kinase inhibitors. For example, 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Piperine, a natural piperidine alkaloid, exhibits antioxidant activity by suppressing free radicals .

Biochemical Pathways

- If the compound interacts with DNA or proteins involved in apoptosis, it may influence cell survival and programmed cell death . Protein kinases play crucial roles in signal transduction. Inhibition of specific kinases could impact downstream signaling cascades.

Propiedades

IUPAC Name |

2-(2-piperidin-4-ylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-2-8-14-12(3-1)5-4-11-6-9-13-10-7-11/h1-3,8,11,13H,4-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWUJDNHHQKEOPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672946 | |

| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1001754-72-8 | |

| Record name | 2-[2-(Piperidin-4-yl)ethyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

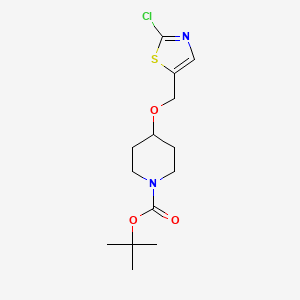

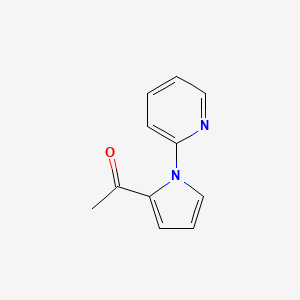

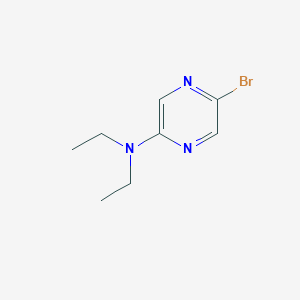

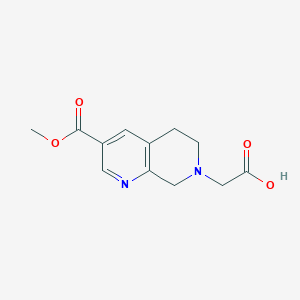

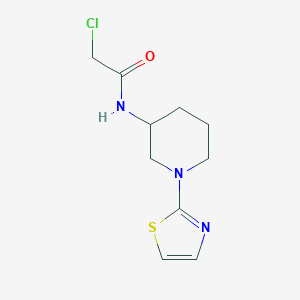

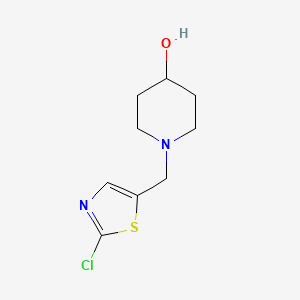

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501263.png)

![[1-(6-Chloro-pyridazin-3-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1501267.png)

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-methanol](/img/structure/B1501274.png)

![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1501275.png)